molecular formula C31H31N5OS B12151639 N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12151639
M. Wt: 521.7 g/mol
InChI Key: FECLFLRXCUPTDU-BIZUNTBRSA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of anthracene, triazole, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and a hydrazide derivative. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization from a suitable solvent mixture.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzyme activity by binding to active sites, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Anthracene derivatives: Compounds like anthracene-9-carbaldehyde and anthracene-9-carboxylic acid share structural similarities.

    Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.

    Hydrazide derivatives: Compounds like acetohydrazide and its substituted forms.

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of anthracene, triazole, and acetohydrazide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C31H31N5OS

Molecular Weight

521.7 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C31H31N5OS/c1-5-36-29(21-14-16-24(17-15-21)31(2,3)4)34-35-30(36)38-20-28(37)33-32-19-27-25-12-8-6-10-22(25)18-23-11-7-9-13-26(23)27/h6-19H,5,20H2,1-4H3,(H,33,37)/b32-19+

InChI Key

FECLFLRXCUPTDU-BIZUNTBRSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=C(C=C5)C(C)(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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